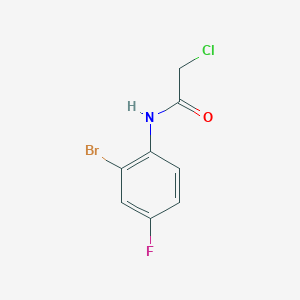
N-(2-bromo-4-fluorophenyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This usually involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, product, or catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Application
- N-(2-bromo-4-fluorophenyl)-2-chloroacetamide and its derivatives have been synthesized for various applications. One study involved the synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide, which exhibited excellent microbiocidal activity in coatings, indicating similar potential for N-(2-bromo-4-fluorophenyl)-2-chloroacetamide derivatives (Ren Yu-hong & Oai Joint, 2002).
Antimicrobial Potential
- The antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, closely related to N-(2-bromo-4-fluorophenyl)-2-chloroacetamide, was explored. These compounds showed effectiveness against various bacteria and fungi, indicating the potential antimicrobial applications of N-(2-bromo-4-fluorophenyl)-2-chloroacetamide (Bogdanović et al., 2021).
Potential as Pesticides
- Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to N-(2-bromo-4-fluorophenyl)-2-chloroacetamide, have been characterized as potential pesticides. This suggests a possible application in agricultural and pest control sectors (Olszewska et al., 2008).
Antidepressant and Anticonvulsant Activities
- Studies on derivatives of N-substituted phenylacetamide, closely related to N-(2-bromo-4-fluorophenyl)-2-chloroacetamide, have shown promising antidepressant and anticonvulsant activities. This indicates potential for similar activities in N-(2-bromo-4-fluorophenyl)-2-chloroacetamide (Xie et al., 2013).
Pharmaceutical Applications
- Research on the synthesis of related compounds, such as 4-bromo-2-fluorobiphenyl, from precursors similar to N-(2-bromo-4-fluorophenyl)-2-chloroacetamide, indicates potential pharmaceutical applications, especially in the synthesis of drug intermediates (Xiao Sheng-xian, 2007).
Antimicrobial and Antiproliferative Agents
- Some derivatives of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide, structurally related to N-(2-bromo-4-fluorophenyl)-2-chloroacetamide, have been studied for their antimicrobial and antiproliferative activities. This suggests potential applications in combating drug-resistant pathogens and cancer cells (Sharma et al., 2019).
Safety And Hazards
Safety and hazard information is crucial for handling and storing the compound safely. This can include information on toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, or areas where further research is needed. This could be based on the compound’s properties, its mechanism of action, or its role in chemical reactions.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c9-6-3-5(11)1-2-7(6)12-8(13)4-10/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEHASUZJSSWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-fluorophenyl)-2-chloroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

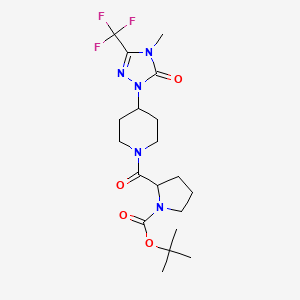
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)
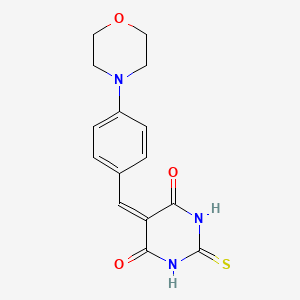
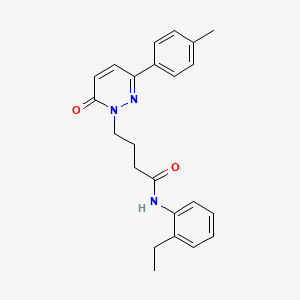
![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
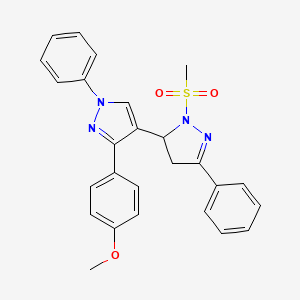
![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)

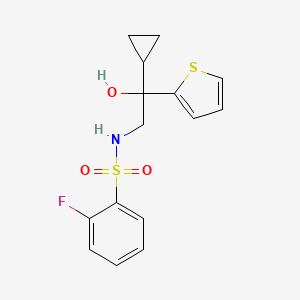
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)